2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-methoxybenzamide
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Overview
Description
The compound “2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a chloro group, a methoxy group, and an amide group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, chloro, methoxy, and amide groups would likely have a significant impact on the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the bromo group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .Scientific Research Applications
Environmental Impact and Fate
- Halogenated compounds like parabens and polybrominated diphenyl ethers (PBDEs) are of significant interest due to their occurrence, fate, and behavior in aquatic environments. These compounds, often used in consumer products, can act as weak endocrine disrupter chemicals and persist in water bodies and sediments despite wastewater treatments, raising concerns about their environmental impact (Haman et al., 2015).
Pharmacological Research
- The exploration of halogenated benzamides and related structures in pharmacology, particularly as novel synthetic opioids and other bioactive molecules, highlights the importance of structural modifications for therapeutic applications. The addition or modification of halogen groups can significantly alter the pharmacological properties, indicating potential research avenues for novel drug development (Sharma et al., 2018).
Materials Science and Chemical Synthesis
- In materials science, the study of halogenated compounds extends to their use in flame retardants and their role in forming more stable and persistent by-products. Research on brominated and chlorinated compounds, including their environmental release, degradation, and potential health effects, is crucial for developing safer and more sustainable materials (Zhang et al., 2016).
Toxicological and Environmental Health Studies
- The environmental persistence and potential toxicity of halogenated compounds, particularly those used as flame retardants, have prompted studies on their occurrence in indoor and outdoor environments, their degradation products, and their impacts on human health and ecosystems. Understanding the fate and effects of these compounds is essential for assessing risks and developing regulatory policies (Birnbaum et al., 2003).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, like organophosphates, inhibit the acetylcholinesterase enzyme . This suggests that “2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide” might also interact with its targets in a similar manner, leading to changes in cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-22-11-7-8-14(18)13(9-11)17(21)20-10-16(23-2)12-5-3-4-6-15(12)19/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLLUIMYFBXMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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